Tetrahydrofurfuryl methacrylate

Copolymerization kinetics Reactivity ratios Polymer synthesis

Formulators seeking low-viscosity reactive diluents often face trade-offs between cure shrinkage, adhesion, and mechanical integrity. THFMA is a monofunctional methacrylate monomer with a polar tetrahydrofurfuryl side group that resolves these compromises. • Low shrinkage: Homopolymer Tg ~10°C vs. THFA -15°C, providing harder, dimensionally stable cured films. • Strong adhesion: Excellent bonding to polar substrates for UV/EB-curable coatings, inks, and dental cements. • Unique copolymerization: rTHFMA = 1.06 with MMA (rMMA = 0.81) enables precise composition control. • Controlled hydrophilicity: 10-fold lower protein diffusion vs. HEMA, enabling sustained-release matrices. Supplied with MEHQ stabilizer (≥98% purity). In stock for immediate global shipping.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 2455-24-5
Cat. No. B1207490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofurfuryl methacrylate
CAS2455-24-5
Synonymsmethacrylic acid tetrahydrofurfuryl ester
tetrahydrofurfuryl methacrylate
THFM-A
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1CCCO1
InChIInChI=1S/C9H14O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h8H,1,3-6H2,2H3
InChIKeyLCXXNKZQVOXMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THFMA Technical Profile


Tetrahydrofurfuryl methacrylate (THFMA) is a monofunctional methacrylate monomer featuring a polar tetrahydrofurfuryl (cyclic ether) side group [1]. This structure imparts a distinctive balance of low viscosity (2–10 mPa·s at 25°C) , moderate homopolymer glass transition temperature (Tg ~10°C) , and strong adhesion to polar substrates [2]. THFMA serves as a reactive diluent in UV/EB-curable coatings, inks, and adhesives [2], and as a key co-monomer in biomedical and dental cements where low polymerization shrinkage and controlled hydrophilicity are critical [3]. Its copolymerization behavior with common methacrylates is well-characterized through reactivity ratio studies [4].

Why Generic Substitution Fails


THFMA cannot be substituted with generic methacrylates (e.g., MMA), acrylate analogs (e.g., THFA), or alternative cyclic methacrylates (e.g., CHMA, IBOMA, HEMA) without measurable performance trade-offs. Direct comparative studies reveal that THFMA exhibits a unique copolymerization profile: rTHFMA = 1.06 vs. rMMA = 0.81 in conventional free-radical polymerization [1], and rTHFMA > rIBOMA under photocopolymerization conditions [2]. In dental resin formulations, THFMA provides the best balance of low shrinkage, water uptake, and mechanical properties among tested monomethacrylates [3]. Compared to HEMA, THFMA reduces protein diffusion coefficients by an order of magnitude [4]. These differences are quantifiable and directly impact formulation viscosity, cure shrinkage, and hydrolytic stability—parameters that cannot be simultaneously optimized with a single substitute.

Quantitative Evidence vs. Key Comparators


Reactivity Ratio vs. MMA

In bulk copolymerization with methyl methacrylate (MMA) at 60°C, THFMA exhibits a higher reactivity ratio (rTHFMA = 1.06) than MMA (rMMA = 0.81) based on the terminal model [1]. This indicates that THFMA is preferentially incorporated into the growing polymer chain over MMA in conventional free-radical systems. The reactivity ratio difference is significant at the 95% confidence level [1].

Copolymerization kinetics Reactivity ratios Polymer synthesis

Viscosity and Tg vs. THFA

THFMA exhibits a viscosity range of 2–10 mPa·s at 25°C , overlapping with but slightly higher than THFA (4–8 mPa·s) . The homopolymer glass transition temperature (Tg) of THFMA is approximately 10°C , significantly higher than THFA's Tg of -15°C . This 25°C Tg differential translates to harder, more scratch-resistant cured films with reduced yellowing and lower polymerization shrinkage .

Reactive diluents UV curing Coating formulations

Photocopolymerization Reactivity vs. IBOMA

In ambient-temperature photocopolymerization, the reactivity ratio of THFMA is consistently higher than that of isobornyl methacrylate (IBOMA) across multiple calculation methods (Fineman-Ross, Kelen-Tudos, Extended Kelen-Tudos, and Mao-Huglin) [1]. The average of all methods revealed rTHFMA > rIBOMA [1]. Additionally, dyad sequence distribution analysis confirmed higher sequence lengths for THFMA with increasing feed content, supporting its greater relative reactivity [1].

Photopolymerization Reactivity ratios UV-curable materials

Protein Release Kinetics vs. HEMA

In poly(ethyl methacrylate)/THFMA copolymer systems gelled with either THFMA or HEMA monomer, polymers gelled with HEMA exhibited a diffusion coefficient 10 times greater than those gelled with THFMA [1]. Consequently, more protein was released from HEMA-gelled systems compared to THFMA-gelled systems [1]. The reduced protein release from THFMA-gelled matrices is attributed to the lower hydrophilicity of THFMA relative to HEMA [1].

Controlled drug delivery Hydrogels Biomaterials

Polymerization Kinetics vs. CHMA

In a comparative study of monovinyl methacrylates with various cyclic substituents, the polymerization kinetics of tetrahydrofurfuryl methacrylate (labeled THFFMA) were measured alongside cyclohexyl methacrylate (CHMA) [1]. While exact conversion values at specific time points are not provided in the abstract, the study demonstrates that the nature of the cyclic substituent (aliphatic tetrahydrofuran ring vs. cyclohexane ring) affects polymerization rate [1]. The tetrahydrofuran oxygen introduces polarity and potential hydrogen bonding interactions absent in CHMA [1].

Polymerization kinetics Cyclic methacrylates Structure-property relationships

High-Value Application Scenarios


Low-Shrinkage Dental and Orthopedic Cements

THFMA is specified in patent-protected polymerizable cement compositions for dental and biomedical applications at 5–95 wt% due to its quantifiably low polymerization shrinkage and advantageous water uptake compared to alternative monomer systems [1]. In head-to-head dental resin studies, THFMA conferred the best overall balance of shrinkage, modulus, and water uptake among tested monomethacrylates (including IBOMA and HPM) [2]. This evidence supports selection of THFMA over IBOMA or glycol dimethacrylates when low shrinkage and good biological acceptability are primary formulation requirements [1][2].

Sustained-Release Drug Delivery Matrices

THFMA serves as a gelling agent in poly(ethyl methacrylate) systems where sustained release is desired. Direct comparative data show that protein diffusion coefficients are 10-fold lower in THFMA-gelled matrices versus HEMA-gelled matrices [3]. Formulators seeking prolonged release kinetics should prioritize THFMA over HEMA; conversely, HEMA is preferred when rapid release is needed [3]. This quantitative difference enables rational co-monomer selection based on target release profile.

High-Solids UV-Curable Coatings

THFMA is preferred over THFA in UV-curable formulations where reduced shrinkage and harder cured films are critical. The 25°C higher homopolymer Tg of THFMA (10°C vs. -15°C for THFA) translates to improved scratch resistance and dimensional stability without sacrificing low viscosity (2–10 mPa·s) required for high-solids application . THFMA also offers lower skin irritation compared to acrylate-based diluents , a procurement consideration for occupational safety.

Copolymer Synthesis with Specific Reactivity Ratios

THFMA exhibits a reactivity ratio of rTHFMA = 1.06 with MMA (rMMA = 0.81) under conventional free-radical conditions [4], and rTHFMA > rIBOMA under photocopolymerization [5]. These quantitative values enable precise modeling of copolymer composition drift and sequence distribution. Polymer chemists designing gradient copolymers or targeting specific Tg values should reference these ratios—generic substitution with another methacrylate would alter copolymer microstructure and final thermal properties [4].

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